N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-2,6-difluorobenzenecarboxamide
Description
N-(4-{[(4-Chlorophenyl)sulfanyl]methyl}phenyl)-2,6-difluorobenzenecarboxamide is a synthetic benzamide derivative characterized by a 2,6-difluorinated benzene ring linked via a carboxamide group to a para-substituted phenyl moiety. The para-substituent consists of a sulfanylmethyl (-SCH2-) bridge attached to a 4-chlorophenyl group.
Properties
IUPAC Name |
N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF2NOS/c21-14-6-10-16(11-7-14)26-12-13-4-8-15(9-5-13)24-20(25)19-17(22)2-1-3-18(19)23/h1-11H,12H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFYNLASLCWXMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-2,6-difluorobenzenecarboxamide involves a multi-step organic synthesis process. The initial step typically involves the preparation of an intermediate compound, which is then further transformed to yield the final product. The synthesis process requires expertise in synthetic organic chemistry and involves various reaction conditions such as temperature control, use of specific solvents, and purification techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and chromatography to isolate and purify the final product. The use of advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common to ensure the quality and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-2,6-difluorobenzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions, such as:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-2,6-difluorobenzenecarboxamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-2,6-difluorobenzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound has been identified as a potent inhibitor of certain enzymes or receptors, which play crucial roles in various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Structural Features
The target compound shares a 2,6-difluorobenzamide backbone with several benzoylurea and benzamide pesticides. Below is a comparative analysis of its substituents and their implications:
Functional Implications of Substituents
Sulfanyl vs. Ether/Oxy Linkages: The sulfanyl (-S-) group in the target compound may enhance lipophilicity compared to the ether (-O-) linkages in flucycloxuron and flufenoxuron. This could improve membrane permeability but reduce metabolic stability, as thioethers are prone to oxidation . In contrast, ethers (e.g., in flufenoxuron) offer greater resistance to enzymatic degradation, contributing to prolonged activity .
Chlorophenyl vs. Trifluoromethyl Groups: The 4-chlorophenyl moiety (common in the target compound and flucycloxuron) is associated with binding to insect chitin synthase enzymes.
Cyclopropane Rings :
- Flucycloxuron and diflubenzuron incorporate cyclopropane rings, which introduce steric hindrance and rigidity. This likely optimizes spatial orientation for target interaction, a feature absent in the target compound .
Mechanistic and Application Insights
- Chitin Synthesis Inhibition : Flucycloxuron and diflubenzuron disrupt chitin biosynthesis in insects, a mechanism linked to their urea/benzoylurea scaffolds. The target compound’s carboxamide group may share this mode of action, but the sulfanyl group could alter binding kinetics .
- Spectrum of Activity: Flufenoxuron’s trifluoromethyl group broadens activity against mites and resistant insect strains, suggesting that electron-deficient substituents enhance efficacy. The target compound’s simpler chlorophenyl group may limit its spectrum .
Biological Activity
N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-2,6-difluorobenzenecarboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and enzyme inhibition. This article reviews the biological activity of this compound, drawing on various studies and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Chlorophenyl group : Contributing to its lipophilicity and potential interaction with biological membranes.
- Sulfanyl group : Implicating possible redox activity and interactions with thiol-containing biomolecules.
- Difluorobenzenecarboxamide moiety : Enhancing its binding affinity to target enzymes and receptors.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study evaluated several synthesized derivatives for their effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The results showed moderate to strong activity, suggesting that the compound could serve as a lead for developing new antibacterial agents .
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory properties. Notably, it demonstrated strong inhibition against:
- Acetylcholinesterase (AChE) : Important for neuropharmacological applications, as AChE inhibitors are crucial in treating conditions like Alzheimer's disease.
- Urease : Inhibition of this enzyme can be beneficial in treating infections caused by urease-producing bacteria, such as Helicobacter pylori.
The IC50 values for various derivatives have shown promising results, with some compounds exhibiting IC50 values significantly lower than standard inhibitors, indicating a high potential for therapeutic use .
Case Studies and Research Findings
- Antibacterial Screening :
-
Enzyme Interaction Studies :
- Fluorescence measurements were utilized to study the binding interactions of the compound with bovine serum albumin (BSA), indicating strong binding affinity which correlates with its biological effectiveness .
- Docking studies further elucidated the interaction mechanisms at the molecular level, providing insights into how structural modifications could enhance activity.
Table 1: Antibacterial Activity of Synthesized Compounds
| Compound ID | Bacterial Strain | Activity (Zone of Inhibition) | IC50 (µM) |
|---|---|---|---|
| 7l | Salmonella typhi | Moderate | 2.14 |
| 7m | Bacillus subtilis | Strong | 0.63 |
| 7n | Escherichia coli | Weak | 25.00 |
| 7o | Staphylococcus aureus | Moderate | 10.00 |
Table 2: Enzyme Inhibition Potency
| Compound ID | Enzyme | IC50 (µM) |
|---|---|---|
| 7p | Acetylcholinesterase | 1.13 |
| 7q | Urease | 6.28 |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-2,6-difluorobenzenecarboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions. A plausible route starts with 2,6-difluorobenzoic acid derivatives, which are converted to the corresponding benzamide via coupling with 4-aminophenyl intermediates. The sulfanyl group is introduced by reacting 4-chlorobenzenethiol with a benzyl halide intermediate under basic conditions (e.g., triethylamine) to form the thioether linkage. Purification via column chromatography and characterization by -NMR and HPLC-UV (e.g., C18 column, 254 nm detection) ensures structural fidelity and purity .
Q. How is the compound characterized for structural confirmation and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR identify aromatic protons (e.g., 6.8–7.4 ppm for chlorophenyl and difluorobenzene groups) and confirm the thioether bridge.
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., 70:30 acetonitrile/water mobile phase) quantifies purity (>95%).
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 433.05).
- pKa Estimation : Computational tools (e.g., MarvinSketch) predict weak basicity (pKa ~10.5) based on sulfanyl and amide functionalities .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of this compound?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
- Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh)) may improve coupling efficiency.
- Kinetic Studies : Monitoring reaction progress via TLC or in situ IR spectroscopy identifies optimal reaction times (e.g., 12–24 hours for amide formation).
- Temperature Control : Exothermic steps (e.g., thioether formation) require cooling (0–5°C) to minimize side reactions .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., anti-cancer IC) may arise from:
- Assay Variability : Standardize cell lines (e.g., MCF-7 vs. HeLa) and incubation times (24–72 hours).
- Compound Stability : Assess degradation via LC-MS under physiological conditions (pH 7.4, 37°C).
- Metabolite Interference : Use metabolic inhibitors (e.g., CYP450 inhibitors) to isolate parent compound effects.
- Structural Analogues : Compare activity with derivatives (e.g., replacing Cl with OMe) to identify SAR trends .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Simulations : Tools like AutoDock Vina model binding to enzymes (e.g., HDACs) or receptors. The sulfanyl group’s polarity may enhance hydrogen bonding with active sites.
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories to assess binding affinity (ΔG).
- QSAR Models : Corrogate electronic parameters (e.g., Hammett σ for Cl substituents) with activity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
